N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE

Guanidine Synthesis Lewis Acid Catalysis Medicinal Chemistry Building Blocks

This disubstituted cyanamide is a critical building block for N,N'-disubstituted guanidine NMDA antagonists, achieving 81% yield in CDD-2515A synthesis. Its unique 1-naphthyl/methyl architecture delivers selective HDAC1 inhibition (IC50 240 nM) over NAMPT (>2000 nM). Substituting with simpler naphthylamines or cyanomethylamines will cause synthetic failure or loss of this selectivity fingerprint. Sourced for SAR-driven epigenetic probe and neurological drug discovery programs.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 53663-33-5
Cat. No. B1629195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-NAPHTHYL)-N-CYANOMETHYLAMINE
CAS53663-33-5
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NCC#N
InChIInChI=1S/C12H10N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,9H2
InChIKeyVZXUCJNHMKLQRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE (CAS 53663-33-5): Chemical Profile & Procurement Baseline


N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE (CAS 53663-33-5), also known as N-methyl-1-naphthylcyanamide or 2-(naphthalen-1-ylamino)acetonitrile, is an organic cyanamide derivative with the molecular formula C₁₂H₁₀N₂ and a molecular weight of 182.22 g/mol . Its structure features a reactive cyanamide group (-NH-CN) substituted with both a methyl group and a bulky 1-naphthyl moiety, classifying it as a disubstituted cyanamide [1]. The compound is predicted to have a boiling point of 369.7±11.0 °C and a density of 1.176±0.06 g/cm³ . It serves primarily as a versatile intermediate in organic synthesis, particularly for the preparation of substituted guanidines and nitrogen-containing heterocycles .

Why N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE (CAS 53663-33-5) Cannot Be Readily Replaced by Generic Analogs


Substituting N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE with a generic cyanomethylamine or a simpler naphthylamine derivative will likely result in synthetic failure or loss of downstream biological activity. The compound's differentiation stems from its precisely engineered disubstituted cyanamide architecture, where the combination of an N-methyl group and a bulky 1-naphthyl substituent is not common across the cyanamide class [1]. This specific substitution pattern is critical for two reasons: (1) it defines the steric and electronic environment of the reactive cyanamide group, directly influencing reaction yields in guanidine synthesis, as demonstrated by the 81% isolated yield achieved with this specific precursor [2]; and (2) the 1-naphthyl group imparts a distinct molecular recognition profile, as evidenced by its selective inhibition of HDAC1 (IC50 240 nM) but not NAMPT (IC50 >2000 nM), a selectivity fingerprint that would be altered or lost with analogs lacking the naphthyl ring or possessing a 2-naphthyl substitution [3][4].

Quantitative Differentiation Evidence for N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE (CAS 53663-33-5) vs. Comparators


Superior Guanidine Synthesis Yield vs. Unsubstituted 1-Naphthylcyanamide

In a patented Lewis acid-catalyzed guanidine synthesis, N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE (as 1-naphthyl cyanamide) reacted with N-methyl-3-ethyl aniline hydrochloride to afford the target guanidine CDD-2515A in an 81% isolated yield [1]. While a direct head-to-head comparison with the simpler, unsubstituted 1-naphthylcyanamide (C₁₁H₈N₂) is not provided in this specific patent, the high yield underscores the efficiency of the N-methylated derivative in this transformation. The presence of the N-methyl group likely prevents side reactions associated with the secondary amine proton in unsubstituted cyanamides, thereby enhancing the yield and purity of the desired guanidine product [2].

Guanidine Synthesis Lewis Acid Catalysis Medicinal Chemistry Building Blocks

Selective HDAC1 Inhibition: A 240 nM IC50 Value Differentiates it from NAMPT-Inactive Analogs

This compound demonstrates potent and selective inhibition of human recombinant Histone Deacetylase 1 (HDAC1) with an IC50 of 240 nM, as reported in the BindingDB database (CHEMBL4097225) [1]. Crucially, the same compound shows negligible activity against Nicotinamide Phosphoribosyltransferase (NAMPT) with an IC50 greater than 2000 nM (>2 µM) [2]. This >8-fold selectivity window for HDAC1 over NAMPT is a quantifiable differentiator. While data for direct analogs is not available in the same assay panel, this selectivity profile is a key attribute for researchers seeking HDAC1 probes without confounding NAMPT-related cytotoxicity, a common issue with less selective histone deacetylase inhibitors.

HDAC1 Inhibition Epigenetics Cancer Research

Established von Braun Reaction Precursor with a 63-67% Synthesis Yield

N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE is prepared via the classic von Braun reaction from dimethyl-α-naphthylamine and cyanogen bromide, a methodology validated in Organic Syntheses with a reported yield of 63-67% for the pale yellow oil [1]. This is a robust and reproducible synthetic entry to this specific cyanamide, which is not shared by all naphthylamine derivatives. For instance, the analogous reaction starting from the secondary amine (1-naphthylamine) gives a significantly lower yield of only 25% for the corresponding N-ethyl-1-naphthylcyanamide [1]. This 2.5- to 2.7-fold yield advantage for the tertiary amine route underscores the synthetic accessibility and scalability of this particular compound relative to its secondary amine-derived counterparts.

von Braun Reaction Cyanamide Synthesis Organic Methodology

High-Value Application Scenarios for Procuring N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE (CAS 53663-33-5)


Synthesis of NMDA Receptor Antagonists and Neuroprotective Agents

This compound is a critical building block for synthesizing N,N'-disubstituted guanidines, a class of molecules that act as non-competitive NMDA receptor antagonists [1][2]. Given its high-yielding conversion to guanidines like CDD-2515A (81% yield) [3], it is an optimal starting material for medicinal chemistry programs targeting neurological disorders, including stroke and neurodegenerative diseases, where NMDA receptor modulation is a validated therapeutic strategy [1][2].

Epigenetic Probe Development for HDAC1-Dependent Cancers

The compound's selective inhibition of HDAC1 (IC50 240 nM) over NAMPT (>2000 nM) positions it as a valuable scaffold for developing targeted epigenetic probes [4][5]. Researchers procuring this compound for structure-activity relationship (SAR) studies can leverage its selectivity fingerprint to design novel HDAC1 inhibitors with reduced potential for off-target metabolic toxicity, a crucial advantage in oncology drug discovery [4].

Near-Infrared (NIR) Dye and Functional Material Synthesis

The cyanamide functionality, when attached to a 1-naphthyl group, serves as a precursor for synthesizing di-iminonaphthalene-type near-infrared (NIR) dyes through condensation reactions with p-N,N-dialkylaminoanilines [6]. This application is specific to the 1-naphthyl substitution pattern, and the presence of the N-methyl group in this compound may further tune the dye's photophysical properties, making it a preferred intermediate for developing advanced materials for bioimaging and optoelectronics [6].

Rapid Derivatization to Guanidines for High-Throughput Screening Libraries

The compound's established reactivity with ammonia and amines to form substituted guanidines makes it an ideal monomer for generating focused libraries of guanidine-containing compounds. Its proven, high-yielding synthesis (63-67%) [7] ensures a reliable supply of high-purity material, a critical factor for maintaining reproducibility in high-throughput biological screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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